molecular formula C24H23ClN6O2S B2508383 N-(2-(6-((2-((2-chlorobenzyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide CAS No. 872995-13-6

N-(2-(6-((2-((2-chlorobenzyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide

Cat. No.: B2508383
CAS No.: 872995-13-6
M. Wt: 495
InChI Key: RVOCZEBYULFHLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(6-((2-((2-chlorobenzyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide is a useful research compound. Its molecular formula is C24H23ClN6O2S and its molecular weight is 495. The purity is usually 95%.
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Scientific Research Applications

Reactivity and Applications of 1,2,4-Triazole Derivatives

1,2,4-Triazole derivatives are notable for their wide range of pharmacological activities. These compounds have been explored for their antioxidant, antimicrobial, and antifungal properties, among others. The reactivity of 1,2,4-triazole-3-thione derivatives, for instance, shows high indicators of antioxidant and antiradical activity, suggesting their potential in improving conditions and biochemical processes in patients exposed to high doses of radiation. These compounds are compared to biogenic amino acids like cysteine for their free SH-group structure, indicating their relevance in synthesizing compounds with similar biological functions (А. G. Kaplaushenko, 2019).

Synthesis and Physico-chemical Properties

The synthesis and study of the physico-chemical properties of 1,2,4-triazole derivatives have shown promising directions in research due to their significant potential in pharmaceutical, medical, veterinary, engineering, metallurgical, and agricultural fields. These derivatives are utilized in creating optical materials, photosensitizers, coloring agents, antioxidants, and additives for fuels and oils, with many serving as corrosion inhibitors and pest control agents in agriculture. Their low toxicity further enhances their applicability in various domains (V. Parchenko, 2019).

Therapeutic Potential

The development of novel G protein-biased kappa agonists, including derivatives of 1,2,4-triazole, has highlighted the therapeutic potential of these compounds in reducing pain and itch while exhibiting fewer side effects compared to traditional treatments. This area of research demonstrates the innovative application of 1,2,4-triazole derivatives in creating safer and more effective therapeutic agents (Kendall L. Mores et al., 2019).

Properties

IUPAC Name

N-[2-[6-[2-[(2-chlorophenyl)methylamino]-2-oxoethyl]sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23ClN6O2S/c1-16-6-8-17(9-7-16)24(33)26-13-12-21-29-28-20-10-11-23(30-31(20)21)34-15-22(32)27-14-18-4-2-3-5-19(18)25/h2-11H,12-15H2,1H3,(H,26,33)(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVOCZEBYULFHLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NCCC2=NN=C3N2N=C(C=C3)SCC(=O)NCC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23ClN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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